氟比洛芬甲酯
描述
Synthesis Analysis
The synthesis of flurbiprofen methyl ester involves various chemical reactions aimed at altering its structure to improve its pharmacokinetic properties while retaining its therapeutic efficacy. Notably, ester prodrugs of flurbiprofen, including the methyl ester, have been synthesized to reduce gastrointestinal side effects. These prodrugs undergo plasma hydrolysis, reverting to the active parent drug upon entering systemic circulation (R. Mohan & C. Ramaa, 2007). Additionally, a highly enantioselective synthesis method for (S)-flurbiprofen methyl ester from commercially available precursors demonstrates the chemical versatility and potential for efficient production of this compound (G. J. Harkness & M. Clarke, 2017).
Molecular Structure Analysis
The molecular structure of flurbiprofen methyl ester is crucial for its biological activity and pharmacokinetics. The modification from flurbiprofen to its methyl ester form affects its solubility, absorption, and interaction with biological targets. Computational molecular docking studies can provide insight into the molecular arrangement of flurbiprofen methyl ester and its interactions with proteins, potentially revealing the mechanistic basis of its altered biological effects compared to flurbiprofen.
Chemical Reactions and Properties
Flurbiprofen methyl ester participates in various chemical reactions that influence its stability, solubility, and biological activity. The ester bond in flurbiprofen methyl ester makes it susceptible to hydrolysis, a reaction that is key to its conversion back to the active parent drug in biological systems. The rate of hydrolysis and the consequent release of flurbiprofen can be influenced by the chemical structure of the ester, the presence of enzymes, and the pH of the surrounding environment.
Physical Properties Analysis
The physical properties of flurbiprofen methyl ester, such as its melting point, solubility in different solvents, and crystalline structure, are important for its formulation and delivery. The supercritical fluid technology has been explored for the preparation of flurbiprofen-methyl-β-cyclodextrin inclusion complexes, enhancing its solubility and dissolution properties, indicative of the innovative approaches to improve its physical properties (Shashi Ravi Suman Rudrangi et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, define the pharmacological profile of flurbiprofen methyl ester. Its ability to form inclusion complexes, undergo enzymatic hydrolysis, and interact with proteins such as human serum albumin highlights the complexity of its behavior in biological systems. The stereoselective binding of its enantiomers to human serum albumin, for instance, underscores the importance of its chiral properties in its pharmacokinetics and pharmacodynamics (I. Lammers et al., 2012).
科学研究应用
1. Behavior Study of Flurbiprofen
- Summary of Application: Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), was tested for its propensity to undergo the self-disproportionation of enantiomers (SDE) phenomenon by various forms of chromatography and sublimation .
- Methods of Application: The study used various forms of chromatography such as routine gravity-driven column chromatography, medium-pressure liquid chromatography (MPLC), preparative thin-layer chromatography (PTLC), and size-exclusion chromatography (SEC), as well as sublimation . Nuclear magnetic resonance (NMR) in various solvents was also used .
- Results: The study found that flurbiprofen exhibited the phenomenon of self-induced diastereomeric anisochronism (SIDA). The preferred intermolecular association was found to be solvent dependent .
2. Local Injection of Flurbiprofen Ester Microspheres
- Summary of Application: The study investigated the efficacy and safety of a local injection of Flurbiprofen Ester Lipid microspheres into the inflammatory model of femoral shaft closed fractures in rats .
- Methods of Application: A systemic inflammatory model was induced in SD rats by closed femoral shaft fracture. The rats were then divided into groups and given intramuscular or intravenous injections of Flurbiprofen Ester microspheres at different time points .
- Results: The study found that fracture rats with a local injection of Flurbiprofen Ester microspheres showed lower inflammation levels measured by COX-1, CRP, and TNF-α compared with the control group .
3. Synthesis of L-Ascorbyl Flurbiprofenate
- Summary of Application: The study reported that -flurbiprofen and -flurbiprofen have the same physiological activity in prevention of the development of Alzheimer’s disease but -flurbiprofen has reduced side effects related to inhibition of cyclooxygenase (COX) .
- Methods of Application: The study involved the synthesis of L-Ascorbyl Flurbiprofenate .
- Results: The study found that -flurbiprofen has reduced side effects related to inhibition of cyclooxygenase (COX) .
4. Inhibition of Prostaglandin G/H Synthase
- Summary of Application: Flurbiprofen Methyl Ester is known to inhibit the activity of Prostaglandin G/H synthase .
- Methods of Application: The exact methods of application are not specified in the source, but it typically involves biochemical assays to measure the activity of the enzyme in the presence of the compound .
- Results: The compound was found to inhibit the activity of Prostaglandin G/H synthase, which is involved in inflammation and pain pathways .
5. Treatment of Osteoarthritis and Rheumatoid Arthritis
- Summary of Application: Flurbiprofen is used for the symptomatic treatment of rheumatoid arthritis, osteoarthritis and anklylosing spondylitis .
- Methods of Application: The compound is administered orally for these indications .
- Results: Patients receiving Flurbiprofen showed improvement in symptoms associated with these conditions .
6. Anti-inflammatory and Analgesic Role
- Summary of Application: Flurbiprofen plays an anti-inflammatory and analgesic role by inhibiting the activity of prostaglandin synthase cyclooxygenase .
- Methods of Application: The compound is administered orally or topically depending on the condition being treated .
- Results: The compound has powerful anti-inflammatory, analgesic and antipyretic functions, with a small therapeutic dose and low side effects .
7. Inhibition of Prostaglandin G/H Synthase
- Summary of Application: Flurbiprofen Methyl Ester is known to inhibit the activity of Prostaglandin G/H synthase .
- Methods of Application: The exact methods of application are not specified in the source, but it typically involves biochemical assays to measure the activity of the enzyme in the presence of the compound .
- Results: The compound was found to inhibit the activity of Prostaglandin G/H synthase, which is involved in inflammation and pain pathways .
8. Treatment of Osteoarthritis and Rheumatoid Arthritis
- Summary of Application: Flurbiprofen is used for the symptomatic treatment of rheumatoid arthritis, osteoarthritis and anklylosing spondylitis .
- Methods of Application: The compound is administered orally for these indications .
- Results: Patients receiving Flurbiprofen showed improvement in symptoms associated with these conditions .
9. Anti-inflammatory and Analgesic Role
- Summary of Application: Flurbiprofen plays an anti-inflammatory and analgesic role by inhibiting the activity of prostaglandin synthase cyclooxygenase .
- Methods of Application: The compound is administered orally or topically depending on the condition being treated .
- Results: The compound has powerful anti-inflammatory, analgesic and antipyretic functions, with a small therapeutic dose and low side effects .
安全和危害
属性
IUPAC Name |
methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJBKHZROFMSQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274416 | |
Record name | Flurbiprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flurbiprofen methyl ester | |
CAS RN |
66202-86-6 | |
Record name | Flurbiprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。